Cyclohexyltrifluoroacetone
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Overview
Description
Cyclohexyltrifluoroacetone is an organic compound with the molecular formula C₉H₁₃F₃O. It is a trifluoromethyl ketone, characterized by the presence of a cyclohexyl group attached to a trifluoroacetone moiety. This compound is notable for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyltrifluoroacetone can be synthesized through the oxidation of cyclohexane using a hydrogen peroxide-trifluoroacetic acid system. Initially, cyclohexanol is formed, which then esterifies to cyclohexyl trifluoroacetate.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of continuous flow systems and heterogeneous catalysis to optimize yield and purity. These methods often employ Lewis acid catalysts and micro packed-bed reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyltrifluoroacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and trifluoroacetic acid.
Reduction: Platinum catalysts for hydrogenation.
Substitution: Grignard reagents for alkylation and arylation.
Major Products:
Oxidation: Cyclohexyltrifluoroacetic acid.
Reduction: Cyclohexyltrifluoroisopropanol.
Substitution: Tertiary alcohols and other substituted derivatives.
Scientific Research Applications
Cyclohexyltrifluoroacetone is widely used in scientific research due to its unique properties. Its applications include:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Drug Development: Used in the synthesis of pharmaceutical intermediates.
Material Science: Employed in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohexyltrifluoroacetone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reagent in nucleophilic addition reactions. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Cyclohexyltrifluoroacetone can be compared with other trifluoromethyl ketones such as:
Trifluoroacetone: Lacks the cyclohexyl group, making it less sterically hindered and more reactive.
Hexafluoroacetone: Contains six fluorine atoms, resulting in different reactivity and applications.
Uniqueness: this compound’s combination of a cyclohexyl group and a trifluoromethyl group provides a unique balance of steric hindrance and electrophilicity, making it particularly useful in selective organic synthesis .
Properties
IUPAC Name |
3-cyclohexyl-1,1,1-trifluoropropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h7H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUKBKZRTMEANV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473500 |
Source
|
Record name | CYCLOHEXYLTRIFLUOROACETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457-49-8 |
Source
|
Record name | CYCLOHEXYLTRIFLUOROACETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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